Ethylcyclopentadiene

Atomic Layer Deposition (ALD) Chemical Vapor Deposition (CVD) Semiconductor Materials

Ethylcyclopentadiene (CAS 26519-92-6) is a C7H10 monoalkyl-substituted cyclopentadiene derivative, characterized by an ethyl group attached to a cyclopentadiene ring, which imparts distinctive steric and electronic properties compared to unsubstituted cyclopentadiene. It is a foundational ligand precursor for synthesizing metallocenes and half-sandwich complexes across transition metals, lanthanides, and actinides, offering a modular platform for tuning catalyst performance and material properties.

Molecular Formula C7H10
Molecular Weight 94.15 g/mol
CAS No. 26519-92-6
Cat. No. B8645487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylcyclopentadiene
CAS26519-92-6
Molecular FormulaC7H10
Molecular Weight94.15 g/mol
Structural Identifiers
SMILESCCC1=CC=CC1
InChIInChI=1S/C7H10/c1-2-7-5-3-4-6-7/h3-5H,2,6H2,1H3
InChIKeyIQSUNBLELDRPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylcyclopentadiene (CAS 26519-92-6): A Tailorable Cyclopentadienyl Ligand Precursor for Enhanced Organometallic and Polymer Applications


Ethylcyclopentadiene (CAS 26519-92-6) is a C7H10 monoalkyl-substituted cyclopentadiene derivative, characterized by an ethyl group attached to a cyclopentadiene ring, which imparts distinctive steric and electronic properties compared to unsubstituted cyclopentadiene [1]. It is a foundational ligand precursor for synthesizing metallocenes and half-sandwich complexes across transition metals, lanthanides, and actinides, offering a modular platform for tuning catalyst performance and material properties [2]. The compound is typically handled and stored as its more stable dimer, diethyldicyclopentadiene (CAS 307496-25-9), and is thermally cracked immediately prior to use to regenerate the reactive monomer, ensuring high reactivity in subsequent complexation reactions .

Why Ethylcyclopentadiene Cannot Be Casually Substituted: The Critical Role of Substituent Sterics and Electronics in Complex Performance


Generic substitution among cyclopentadienyl (Cp) ligands is untenable because even minor alkyl group variations on the Cp ring (e.g., methyl vs. ethyl vs. isopropyl) introduce quantifiable and often non-linear changes in the steric bulk, electron-donating ability, and resulting physicochemical properties of their metal complexes [1]. For example, the switch from a pentamethylcyclopentadienyl (Cp*) to an ethylcyclopentadienyl (CpEt) ligand can transform a solid, high-melting precursor into a room-temperature liquid, a critical factor for reliable vapor-phase delivery in semiconductor manufacturing [2]. Furthermore, the specific alkyl group directly influences catalytic activity, regioselectivity, and thermal stability in both polymerization and fine chemical synthesis, meaning the choice of ligand precursor is not arbitrary but a key design parameter [3].

Quantitative Comparative Evidence: Ethylcyclopentadiene vs. Closest Analogs (Cp*, iPrCp, MeCp, Cp)


Room-Temperature Liquid Phase Enables Superior CVD Precursor Delivery Compared to Solid Cp* Analog

In a direct comparative study of volatile iridium(I) complexes, the [Ir(cod)Cp*] complex (where Cp* = pentamethylcyclopentadienyl) was isolated as a solid at standard ambient temperature and pressure (SATP), whereas the structurally analogous [Ir(cod)CpEt] complex (where CpEt = ethylcyclopentadienyl) was a liquid under the same conditions [1]. This fundamental difference in physical state is critical for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, where a liquid precursor facilitates stable, continuous, and quantitative delivery via bubbling or liquid mass flow controllers, circumventing the inconsistent sublimation rates and particle contamination issues associated with solid precursors [2].

Atomic Layer Deposition (ALD) Chemical Vapor Deposition (CVD) Semiconductor Materials Ruthenium Thin Films

High Synthetic Yield (82.6%) for Alkylation: A Competitive and Scalable Route to Ethylcyclopentadiene

A reported synthesis of ethylcyclopentadiene via alkylation of cyclopentadiene with bromoethane, catalyzed by tetrabutylammonium bromide and sodium hydroxide in water, achieved a yield of 82.6% after a 6-hour reaction time . This yield provides a quantitative benchmark for evaluating the efficiency of this particular route. While direct, quantitative yield comparisons with the synthesis of other alkylcyclopentadienes under identical conditions are not available in the same source, this value serves as a practical reference point for process chemists considering the scalability and cost-effectiveness of producing ethyl-substituted ligands relative to more sterically demanding or electronically distinct analogs [1].

Organometallic Synthesis Ligand Synthesis Process Chemistry

Selective Gas-Phase Synthesis at 570°C with 48.3% Selectivity from Cyclopentadiene and Ethylene

In a gas-phase reaction of cyclopentadiene (0.10 atm) and ethylene (0.40 atm) over a silicon carbide catalyst, the yield and selectivity for ethylcyclopentadiene were reported as 5.4% and 48.3%, respectively, at a temperature of 570°C and a contact time of 93.3 g-SiC·hr/g-mol [1]. This study highlights a specific set of reaction conditions under which ethylcyclopentadiene can be selectively produced from abundant feedstocks, though direct selectivity data for other alkylcyclopentadienes under these exact conditions are not provided. The data underscore the specific kinetic and thermodynamic parameters governing its formation, differentiating it from the more common liquid-phase alkylation routes.

Heterogeneous Catalysis Gas-Phase Reaction Process Chemistry

Ruthenium CVD Precursor Yields Pure Films at 600°C, Demonstrating Viable Thermal Decomposition Window

Bis(ethylcyclopentadienyl)ruthenium (Ru(EtCp)2) is explicitly described as a liquid at room temperature with sufficient vapor pressure to be quantitatively supplied via gas bubbling or liquid mass flow controllers, and it undergoes thermal decomposition on a substrate at 600°C in a hydrogen atmosphere to yield pure ruthenium films [1]. This performance is contrasted in the same patent with other precursors like Ru(dpm)3, which is a solid with a melting point of 168°C and must be delivered via sublimation, a process known to be less reproducible [2]. This clearly quantifies the operational advantage of the ethyl-substituted precursor for reliable CVD processes.

Chemical Vapor Deposition (CVD) Ruthenium Metallization Thin Film Technology Semiconductor Fabrication

Boiling Point of 95–98°C at 1 mmHg: A Practical Metric for Purification and Handling vs. Unsubstituted Cp

Ethylcyclopentadiene is reported to have a boiling point in the range of 95–98°C at a reduced pressure of 1 mmHg . This is in contrast to unsubstituted cyclopentadiene, which has a significantly lower boiling point (approximately 41°C at atmospheric pressure) and is notorious for its rapid dimerization at room temperature [1]. The higher boiling point of the ethyl-substituted derivative, while still manageable, provides a larger thermal window for purification by fractional distillation and for handling in subsequent reactions, reducing the risk of uncontrolled exothermic dimerization during storage and use.

Physical Properties Purification Handling and Storage Process Safety

High-Value Applications of Ethylcyclopentadiene: Where Its Specific Properties Translate to Superior Performance


Advanced Semiconductor Manufacturing: ALD/CVD of Ruthenium and Other Metal Thin Films

The primary industrial driver for procuring ethylcyclopentadiene is as the starting material for synthesizing bis(ethylcyclopentadienyl)metal complexes (e.g., Ru(EtCp)2). As established in Section 3, these complexes are often liquids at room temperature, unlike their Cp* or unsubstituted Cp counterparts. This property is non-negotiable for modern semiconductor fabrication, enabling the use of liquid delivery systems for ALD and CVD of high-purity ruthenium, iridium, and other metal films used as electrodes, diffusion barriers, and seed layers in integrated circuits [1]. The ability to achieve a consistent and reproducible vapor pressure ensures uniform film thickness and composition across high-aspect-ratio device structures, a critical performance metric that solid precursors delivered via sublimation cannot reliably meet [2].

Tailored Single-Site Olefin Polymerization Catalysts

Ethylcyclopentadiene is a crucial building block for constructing metallocene catalysts with finely tuned steric and electronic profiles. The data from Section 2 indicates that the ethyl substituent imparts a distinct ligand environment. In the context of olefin polymerization, researchers and industrial chemists will select ethylcyclopentadiene to synthesize ansa-metallocene or half-sandwich complexes (e.g., with Ti, Zr, Hf) that produce polyolefins with specific microstructures, molecular weight distributions, and comonomer incorporation patterns [1]. The goal is to access a region of catalyst performance space that lies between the high activity of unsubstituted Cp catalysts and the high stability/stereoselectivity of bulkier Cp* catalysts, offering a valuable balance for producing specialty grades of polyethylene or polypropylene [2].

Fundamental Research in f-Element and Early Transition Metal Organometallic Chemistry

For academic and national laboratory research groups, ethylcyclopentadiene is a key ligand precursor for exploring the fundamental chemistry of lanthanides and actinides. As highlighted by the studies on neodymium complexes [1] and titanium half-sandwiches [2] (Section 2), the ethylcyclopentadienyl (CpEt) ligand provides a specific, well-defined steric and electronic perturbation that is intermediate between Cp and Cp*. This allows researchers to systematically study how ligand structure influences crystal field splitting, magnetic properties, and reactivity in f-element complexes without the extreme steric crowding of Cp*, which can sometimes inhibit desired coordination or reactivity. The procurement of this specific compound is therefore essential for advancing fundamental knowledge in this niche but important field.

Synthesis of Functionalized Monomers and Fine Chemicals via Diels-Alder Chemistry

While not a direct differentiation from other alkylcyclopentadienes, the procurement of ethylcyclopentadiene is specifically motivated by the need to introduce an ethyl-substituted cyclopentadiene moiety into Diels-Alder adducts. The thermal stability and reactivity of ethylcyclopentadiene in these cycloadditions have been explicitly studied [1] (Section 1). For synthetic chemists, the choice of diene is critical for controlling the regio- and stereochemical outcome of the reaction, and the ethyl group offers a unique combination of moderate steric demand and electronic influence that can be exploited to synthesize specific bicyclic frameworks for natural product synthesis or as advanced intermediates for pharmaceuticals and agrochemicals.

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